molecular formula C24H20FN3O3 B3012792 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327181-31-6

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3012792
CAS No.: 1327181-31-6
M. Wt: 417.44
InChI Key: PSAAOEKRCCULBT-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic chromene derivative characterized by a fused benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 2. Key structural features include:

  • Imino substituent: A 2-fluoro-4-methylphenyl group, introducing both fluorine’s electronegativity and methyl’s steric bulk.
  • Methoxy group: At position 8 of the chromene ring, influencing electronic distribution and lipophilicity.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-14-10-11-19(18(25)12-14)27-24-17(23(29)28-21-9-4-6-15(2)26-21)13-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAAOEKRCCULBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a chromene derivative with significant potential in pharmaceutical applications. Its structure includes various functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3O3C_{21}H_{20}FN_3O_3 with a molecular weight of approximately 393.4 g/mol. The presence of a fluoro group, methoxy substituent, and a pyridine moiety contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H20FN3O3C_{21}H_{20}FN_3O_3
Molecular Weight393.4 g/mol
CAS Number1327172-63-3

Biological Activity

The biological activities of chromene derivatives, including this compound, have been explored in various studies, highlighting their potential as therapeutic agents.

Anticancer Activity

Research has indicated that chromene derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds similar to this one can inhibit the growth of cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of chromene derivatives:

  • Synthesis and Evaluation : A study synthesized a series of chromene derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that specific substitutions on the chromene ring enhanced cytotoxicity significantly.
  • Mechanism of Action : Another research highlighted the mechanism by which chromene derivatives induce apoptosis in cancer cells, involving the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : In vivo studies using animal models showed that these compounds could reduce tumor growth without significant toxicity, indicating their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imino-chromene carboxamides. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Imino Group) Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Predicted pKa Key Differences
Target Compound 2-fluoro-4-methylphenyl 6-methylpyridin-2-yl C24H20FN3O3 417.44 Not reported Reference compound
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide 3-chloro-4-methylphenyl 6-methylpyridin-2-yl C24H20ClN3O3 433.89 Not reported Chlorine replaces fluorine; alters electronegativity and steric hindrance
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide 4-methylphenyl 4-(benzimidazol-2-yl)phenyl C31H24N4O3 500.55 10.75 ± 0.70 Benzimidazole introduces aromatic heterocycle; higher molar mass and basicity
(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 2-methoxyphenyl tetrahydrofuran-2-ylmethyl C24H25N3O5 435.48 Not reported Methoxy group at imino position; tetrahydrofuran enhances solubility

Key Observations :

Halogen vs. Alkyl Substituents: The target compound’s 2-fluoro-4-methylphenyl group balances electronegativity (fluorine) and lipophilicity (methyl). In contrast, the chlorine-substituted analog may exhibit stronger electron-withdrawing effects and increased molecular weight.

Comparatively, the tetrahydrofuran-2-ylmethyl group in may enhance aqueous solubility due to oxygen’s polarity. The benzimidazole-containing analog introduces a planar aromatic system, likely improving DNA intercalation or protein-binding affinity.

The tetrahydrofuran-linked compound has a lower molar mass (435.48 g/mol), which may correlate with better bioavailability.

Functional Implications :

  • Electron-Deficient Aromatic Systems : Fluorine and chlorine in the target compound and its analog could enhance binding to electron-rich biological targets (e.g., enzyme active sites).
  • Solubility vs. Permeability : Methoxy and tetrahydrofuran groups (as in ) favor solubility, whereas benzimidazole may prioritize target affinity over membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.